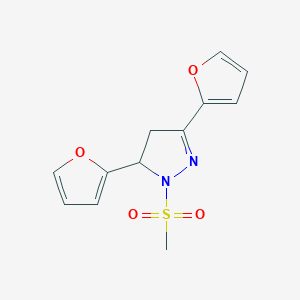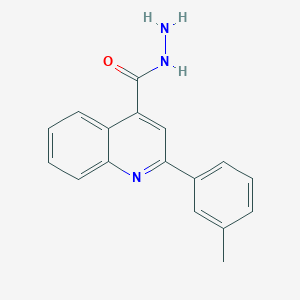![molecular formula C19H21Cl2N3O2 B2357656 N-[(3-氯-4-甲氧基苯基)甲基]-4-(2-氯苯基)哌嗪-1-羧酰胺 CAS No. 866132-10-7](/img/structure/B2357656.png)
N-[(3-氯-4-甲氧基苯基)甲基]-4-(2-氯苯基)哌嗪-1-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex molecular structure, which includes a pyrazine ring, chlorinated aromatic rings, and a methoxy group.
科学研究应用
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: It can be studied for its potential pharmacological effects, such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: It can be used as a tool compound to study specific biological processes or pathways.
准备方法
The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated aromatic rings: Chlorinated benzyl and phenyl groups can be introduced via nucleophilic substitution reactions.
Attachment of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Final coupling reaction: The final step involves coupling the pyrazine ring with the chlorinated aromatic rings and the methoxy group under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
化学反应分析
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the carboxamide group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide.
作用机制
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular processes. The exact molecular pathways involved can vary depending on the specific application and target.
相似化合物的比较
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methoxybenzyl)-4-phenylpyrazinecarboxamide: This compound lacks the chlorinated phenyl group, which may result in different chemical and biological properties.
N-(3-chlorobenzyl)-4-(2-chlorophenyl)pyrazinecarboxamide: This compound lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
N-(4-methoxybenzyl)-4-(2-chlorophenyl)pyrazinecarboxamide: This compound lacks the chlorinated benzyl group, which may influence its chemical stability and pharmacological activity.
The uniqueness of N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological effects.
属性
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-18-7-6-14(12-16(18)21)13-22-19(25)24-10-8-23(9-11-24)17-5-3-2-4-15(17)20/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUHOOTFYBHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2357574.png)

![1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea](/img/structure/B2357576.png)
![N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2357577.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2357580.png)
![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)
![2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2357583.png)

![Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2357586.png)
![1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)
![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)
![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)
